N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide
Description
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide is a synthetic organic compound characterized by its unique pyrazole and azocane moieties
Properties
IUPAC Name |
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-4-14-13(17(24-3)20(2)19-14)11-18-15(22)12-21-10-8-6-5-7-9-16(21)23/h4-12H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJGUXZXPRUBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1CNC(=O)CN2CCCCCCC2=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions to form 3-ethyl-5-methoxy-1-methylpyrazole.
Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate.
Formation of the Azocane Ring: Separately, the azocane ring is synthesized by cyclization of a suitable precursor, such as 2-oxoazocane, using a cyclization agent like phosphorus oxychloride.
Coupling Reaction: The final step involves coupling the pyrazole and azocane derivatives. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory and analgesic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azocane moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide: can be compared with other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combined pyrazole and azocane structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
